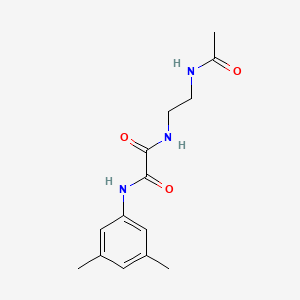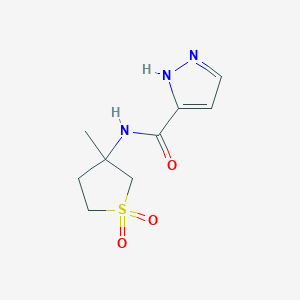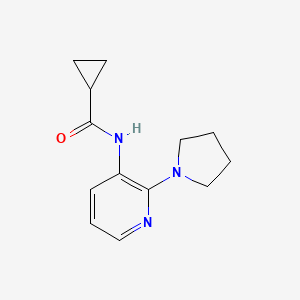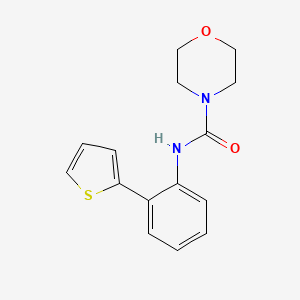
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of 2-acetamidoethylamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide compound.
Industrial Production Methods
On an industrial scale, the production of N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxamide group into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group may facilitate binding to active sites, while the dimethylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
N-(2-acetamidoethyl)-N’-(phenyl)oxamide: Lacks the dimethyl groups, which may affect its chemical properties and applications.
N-(2-acetamidoethyl)-N’-(3,5-dimethoxyphenyl)oxamide: Contains methoxy groups instead of methyl groups, potentially altering its reactivity and biological activity.
N-(2-acetamidoethyl)-N’-(4-methylphenyl)oxamide: Has a single methyl group at a different position, which can influence its overall behavior.
Uniqueness
N-(2-acetamidoethyl)-N’-(3,5-dimethylphenyl)oxamide is unique due to the presence of both acetamidoethyl and 3,5-dimethylphenyl groups
特性
IUPAC Name |
N-(2-acetamidoethyl)-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-6-10(2)8-12(7-9)17-14(20)13(19)16-5-4-15-11(3)18/h6-8H,4-5H2,1-3H3,(H,15,18)(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGQGANNYMWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCNC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)



![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)


![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
